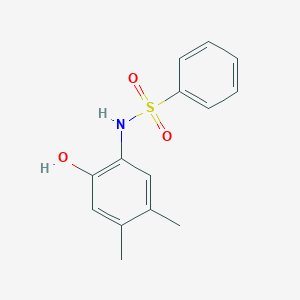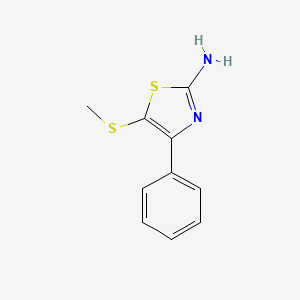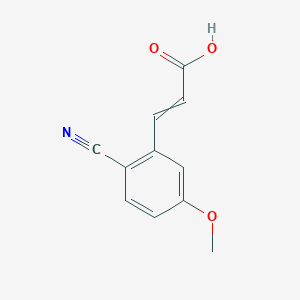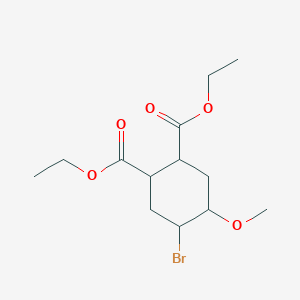
1,4,6,7-Tetrapropylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,7-Tetrapropylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields. This compound, characterized by the presence of four propyl groups attached to the naphthalene ring, exhibits unique chemical and physical properties that make it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride (AlCl3)
The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.
Comparison with Similar Compounds
Similar Compounds
- 1,4,6,7-Tetramethylnaphthalene
- 1,4,6,7-Tetraethylnaphthalene
- 1,4,6,7-Tetraisopropylnaphthalene
Uniqueness
1,4,6,7-Tetrapropylnaphthalene is unique due to the specific arrangement and length of its propyl groups, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and isopropyl analogs, the propyl groups provide a different steric and electronic environment, leading to distinct behavior in chemical reactions and applications.
Properties
CAS No. |
65438-96-2 |
|---|---|
Molecular Formula |
C22H32 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1,4,6,7-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3 |
InChI Key |
VSMAIWMWHNXBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


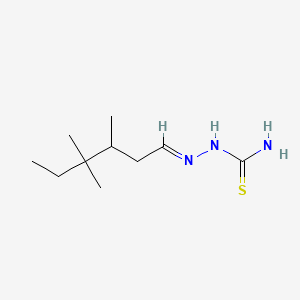
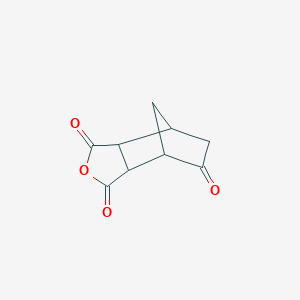

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
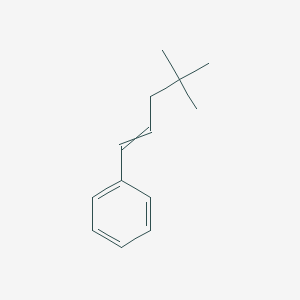
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

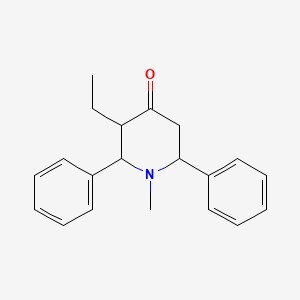
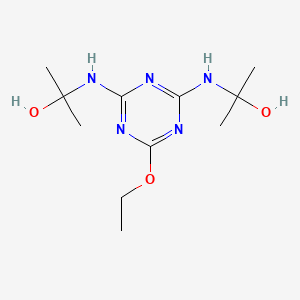
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
